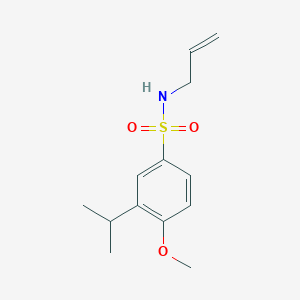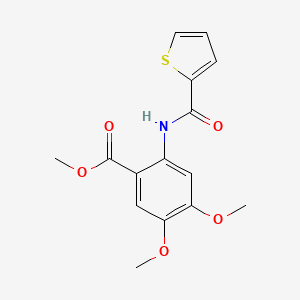![molecular formula C17H16N6O B5384161 4'-amino-1-methyl-6'-(phenylamino)-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one](/img/structure/B5384161.png)
4'-amino-1-methyl-6'-(phenylamino)-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Amino-1-methyl-6’-(phenylamino)-5’H-spiro[indole-3,2’-[1,3,5]triazin]-2(1H)-one is a complex organic compound that features a spiro linkage between an indole and a triazine ring
Preparation Methods
The synthesis of 4’-amino-1-methyl-6’-(phenylamino)-5’H-spiro[indole-3,2’-[1,3,5]triazin]-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Formation of the Triazine Ring: The triazine ring can be synthesized by reacting cyanuric chloride with an amine.
Spiro Linkage Formation: The indole and triazine rings are then linked through a spiro connection, typically involving a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
4’-Amino-1-methyl-6’-(phenylamino)-5’H-spiro[indole-3,2’-[1,3,5]triazin]-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the indole or triazine rings are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4’-Amino-1-methyl-6’-(phenylamino)-5’H-spiro[indole-3,2’-[1,3,5]triazin]-2(1H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4’-amino-1-methyl-6’-(phenylamino)-5’H-spiro[indole-3,2’-[1,3,5]triazin]-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
4’-Amino-1-methyl-6’-(phenylamino)-5’H-spiro[indole-3,2’-[1,3,5]triazin]-2(1H)-one can be compared with other similar compounds, such as:
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: This compound also features an indole-like structure and is known for its mutagenic properties.
Diethylhexyl butamido triazone: This compound contains a triazine ring and is used as a UV absorber in various applications.
The uniqueness of 4’-amino-1-methyl-6’-(phenylamino)-5’H-spiro[indole-3,2’-[1,3,5]triazin]-2(1H)-one lies in its spiro linkage, which imparts distinct structural and functional properties compared to other similar compounds.
Properties
IUPAC Name |
2-amino-6-anilino-1'-methylspiro[1H-1,3,5-triazine-4,3'-indole]-2'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O/c1-23-13-10-6-5-9-12(13)17(14(23)24)21-15(18)20-16(22-17)19-11-7-3-2-4-8-11/h2-10H,1H3,(H4,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWQYRFPWALJFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)N=C(NC(=N3)NC4=CC=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-naphthylmethyl)amino]ethanol hydrochloride](/img/structure/B5384093.png)
![7-fluoro-4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone](/img/structure/B5384094.png)
![3-{[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-YL]sulfanyl}propanoic acid](/img/structure/B5384105.png)
![3-methyl-6-[4-({4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)phenoxy]pyridazine](/img/structure/B5384107.png)

![(3aR*,7aS*)-2-[(4-ethyl-1,2,3-thiadiazol-5-yl)carbonyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5384127.png)
![[2-(3,4-Dimethoxyphenyl)ethyl][(3-methylthiophen-2-yl)methyl]amine hydrochloride](/img/structure/B5384134.png)
![1-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5384156.png)

![N-(1-methyl-1H-pyrazol-3-yl)-2-[2-(1-naphthylmethyl)-4-morpholinyl]acetamide](/img/structure/B5384172.png)
![6-{(E)-2-[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]ethenyl}-5-nitropyrimidine-2,4(1H,3H)-dione](/img/structure/B5384182.png)

